![molecular formula C11H11NO3 B2816175 Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one CAS No. 2490420-63-6](/img/structure/B2816175.png)

Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

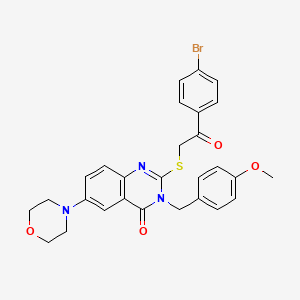

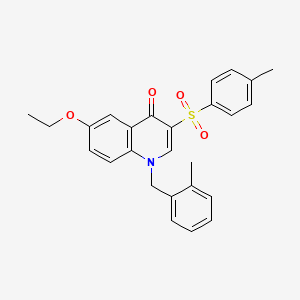

Spiro compounds are characterized by having two molecular rings with only one common atom . The compound “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one” is a type of spiro compound. It is related to 1,2-Dioxolane, a chemical compound with formula C3H6O2, consisting of a ring of three carbon atoms and two oxygen atoms in adjacent positions .

Molecular Structure Analysis

Spiro compounds present a twisted structure of two or more rings (a ring system), in which 2 or 3 rings are linked together by one common atom . The common atom that connects the two (or sometimes three) rings is called the spiro atom . In the case of “Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one”, the structure would likely involve a dioxolane ring and a dihydroquinoline ring connected at a common atom.Applications De Recherche Scientifique

Novel Hydroperoxydioxolanes Synthesis

Hydroperoxydioxolanes and hydroperoxydioxanes were synthesized from 1-indanols and 1-tetralols, demonstrating feeble antimalarial activity against chloroquine-resistant Plasmodium falciparum. This research illustrates the potential use of spiro compounds in developing antimalarial strategies (Hamann et al., 2006).

Anticonvulsant Activity

Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and structural analogues were synthesized and evaluated for their anticonvulsant activity, showing promising results in protecting mice against electrically and chemically induced seizures (Rajopadhye & Popp, 1988).

Donor‐Acceptor Spiro‐Compounds

The synthesis, structures, and electronic properties of six donor-acceptor spiro compounds were investigated, providing insights into the weak interaction between the spiro components and the potential for charge transfer applications (Gleiter et al., 1994).

Spiroheterocyclic Compounds Synthesis

A method for synthesizing spiroheterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science, was developed. This study highlights the versatility of spiro compounds in chemical synthesis (Meng et al., 2017).

Catalyst-Free Synthesis in Water

A catalyst-free synthesis of spiro[dihydroquinoline-naphthofuranone] compounds from isatins was achieved in water, demonstrating the environmental benefits and simplicity of synthesizing spiro compounds without the need for hazardous solvents or expensive catalysts (Kong et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that spiro heterocycle frameworks, to which this compound belongs, are highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .

Mode of Action

Compounds with similar spiro heterocycle frameworks have been found to exhibit diversified biological and pharmacological activity

Biochemical Pathways

Spiro heterocycles have been found to exhibit a wide range of biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Spiro heterocycle frameworks have been associated with diverse biological and pharmacological activities, suggesting that en300-26674102 may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-3-4-11(14-6-7-15-11)8-2-1-5-12-10(8)9/h1-2,5H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQGANNPJVKETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=C(C1=O)N=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)

![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)

![N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2816108.png)

![2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide](/img/structure/B2816112.png)

![N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2816115.png)